

# Donasine (Donidalorsen) Performance in Hereditary Angioedema: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of **Donasine** (donidalorsen) with standard prophylactic treatments for Hereditary Angioedema (HAE). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic landscape for HAE.

**Donasine** is an investigational RNA-targeted medication designed to reduce the production of prekallikrein (PKK), a key precursor in the pathway that leads to HAE attacks.[1] Recent clinical trial data has demonstrated its efficacy in reducing the frequency of HAE attacks and improving the quality of life for patients.[1][2][3]

## Comparative Efficacy of Prophylactic HAE Treatments

The following table summarizes the key efficacy data from clinical trials of donidalorsen and standard HAE prophylactic therapies.



| Treatmen<br>t (Brand<br>Name)                                  | Mechanis<br>m of<br>Action                                         | Route of<br>Administr<br>ation | Dosing<br>Frequenc<br>y                 | Mean<br>Reductio<br>n in HAE<br>Attack<br>Rate | Percenta<br>ge of<br>Attack-<br>Free<br>Patients | Key<br>Clinical<br>Trial(s) |
|----------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------|-----------------------------------------|------------------------------------------------|--------------------------------------------------|-----------------------------|
| Donidalors<br>en                                               | Prekallikrei<br>n (PKK)<br>production<br>inhibitor                 | Subcutane<br>ous<br>injection  | Every 4<br>weeks or<br>every 8<br>weeks | 81%<br>(Q4W) vs.<br>placebo[1]<br>[2]          | Not explicitly stated in provided abstracts      | OASIS-<br>HAE[1]            |
| 87% (Q4W,<br>weeks 5-<br>25) vs.<br>placebo[1]<br>[2]          |                                                                    |                                |                                         |                                                |                                                  |                             |
| Lanadelum<br>ab<br>(Takhzyro®<br>)                             | Plasma<br>kallikrein<br>inhibitor                                  | Subcutane<br>ous<br>injection  | Every 2<br>weeks or<br>every 4<br>weeks | ~87%<br>(300mg<br>Q2W) vs.<br>placebo[4]       | ~44% (300mg Q2W) during 26- week period[4]       | HELP<br>Study[4][5]         |
| 94.8% in<br>children (2<br>to <12<br>years) vs.<br>baseline[6] | 76.2% in<br>children (2<br>to <12<br>years) over<br>52<br>weeks[6] | SPRING<br>Study[6]             |                                         |                                                |                                                  |                             |
| Berotralstat<br>(Orladeyo<br>®)                                | Plasma<br>kallikrein<br>inhibitor                                  | Oral                           | Once daily                              | 44%<br>(150mg)<br>vs. placebo                  | Not explicitly stated in provided abstracts      | APeX-2[7]                   |
| C1<br>Esterase                                                 | C1<br>esterase                                                     | Intravenou<br>s infusion       | Twice<br>weekly                         | ~50% vs.<br>placebo[8]                         | Not<br>explicitly                                | N/A                         |



| Inhibitor  | inhibitor |                          |             |             | stated in  |     |
|------------|-----------|--------------------------|-------------|-------------|------------|-----|
| (Human)    | replaceme |                          |             |             | provided   |     |
| (Cinryze®) | nt        |                          |             |             | abstracts  |     |
| C1         |           |                          |             | Up to 83%   |            |     |
| Esterase   | C1        |                          |             | (pdC1-INH   | Not        |     |
| Inhibitor  | esterase  | Intravenou<br>s infusion | Twice       | 60 IU/kg)   | explicitly |     |
| (Recombin  | inhibitor |                          | weekly for  | experience  | stated in  | N/A |
| ant)       | replaceme |                          | prophylaxis | d ≥70%      | provided   |     |
| (Ruconest  | nt        |                          |             | reduction[9 | abstracts  |     |
| <b>®)</b>  |           |                          |             | ]           |            |     |

### **Adverse Events Profile**

A summary of the most common adverse events reported in clinical trials for each treatment.

| Treatment                           | Common Adverse Events                                                                           |  |  |  |
|-------------------------------------|-------------------------------------------------------------------------------------------------|--|--|--|
| Donidalorsen                        | Injection site reactions (erythema), headache, nasopharyngitis. Most AEs were mild to moderate. |  |  |  |
| Lanadelumab                         | Injection site pain, viral upper respiratory tract infection.[4][10]                            |  |  |  |
| Berotralstat                        | Abdominal pain, vomiting, diarrhea, back pain. [7]                                              |  |  |  |
| C1 Esterase Inhibitor (Human)       | Sinusitis, upper respiratory infection.[11]                                                     |  |  |  |
| C1 Esterase Inhibitor (Recombinant) | Generally well-tolerated in studies for acute attack treatment.[12]                             |  |  |  |

# Experimental Protocols Donidalorsen: OASIS-HAE Phase 3 Trial

The OASIS-HAE study was a global, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of donidalorsen for the prophylactic treatment of HAE in patients aged 12 and older.[1]



- Study Design: Participants were randomized in a 2:1 ratio to receive either donidalorsen (80 mg) or a placebo via subcutaneous injection. The treatment was administered either every four weeks (Q4W) or every eight weeks (Q8W) for a duration of 24 weeks.[1]
- Primary Endpoint: The primary efficacy measure was the time-normalized number of investigator-confirmed HAE attacks from week one to week 25 compared to the placebo group.
- Key Secondary Endpoints: These included the mean monthly HAE attack rate, the proportion
  of patients achieving a certain percentage reduction in attack rates, and assessments of
  quality of life using the Angioedema Quality of Life Questionnaire (AE-QoL).[1]

## **Lanadelumab: HELP Study (Phase 3)**

The Hereditary Angioedema Long-term Prophylaxis (HELP) study was a multicenter, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of lanadelumab for HAE prophylaxis in patients 12 years of age and older.[4][5]

- Study Design: The trial enrolled 125 patients who were randomized to receive one of three subcutaneous lanadelumab dosing regimens (150 mg every 4 weeks, 300 mg every 4 weeks, or 300 mg every 2 weeks) or a placebo for a 26-week treatment period.[10]
- Primary Endpoint: The primary outcome was the mean number of HAE attacks per month during the treatment period.
- Key Secondary Endpoints: Secondary measures included the percentage of attack-free patients, the rate of moderate-to-severe attacks, and the number of attacks requiring acute treatment.[10]

### **Berotralstat: APeX-2 Trial (Phase 3)**

The APeX-2 trial was a randomized, double-blind, placebo-controlled, parallel-group study that evaluated the efficacy and safety of oral, once-daily berotralstat for the prevention of HAE attacks in patients 12 years and older.[7]

 Study Design: A total of 121 patients were randomized to receive one of two doses of berotralstat (110 mg or 150 mg) or a placebo, administered orally once daily for 24 weeks.[7]



- Primary Endpoint: The primary efficacy endpoint was the rate of HAE attacks during the 24week treatment period.
- Key Secondary Endpoints: Secondary endpoints included the proportion of patients with a
  ≥50% reduction in their HAE attack rate and patient-reported quality of life outcomes
  measured by the Angioedema Quality of Life Questionnaire (AE-QoL).[7]

## Visualizing Mechanisms and Workflows Donidalorsen's Mechanism of Action in the Kallikrein-Kinin System



Click to download full resolution via product page

Caption: Mechanism of Donidalorsen in inhibiting the Kallikrein-Kinin system to prevent HAE attacks.

# Generalized Experimental Workflow for HAE Prophylactic Treatment Trials





Click to download full resolution via product page



Caption: A generalized workflow for a typical randomized, placebo-controlled clinical trial for HAE prophylactic treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ionis reports positive OASIS-HAE and OASISplus results for donidalorsen in hereditary angioedema patients [synapse.patsnap.com]
- 2. Positive results from OASIS-HAE and OASISplus studies of investigational medicine donidalorsen in patients with hereditary angioedema Medthority [medthority.com]
- 3. haei.org [haei.org]
- 4. Long-term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shire reports positive data from Phase III trial of lanadelumab [clinicaltrialsarena.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. angioedemanews.com [angioedemanews.com]
- 8. Hereditary Angioedema Caused By C1-Esterase Inhibitor Deficiency: A Literature-Based Analysis and Clinical Commentary on Prophylaxis Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Randomized Controlled Trials of Hereditary Angioedema Long-Term Prophylaxis with C1 Inhibitor Replacement Therapy: Alleviation of Disease Symptoms Is Achievable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. join.hcplive.com [join.hcplive.com]
- 11. Analysis of Pivotal Study Data Showed Routine Prevention of Hereditary Angioedema (HAE) Attacks with Cinryze® (C1 esterase inhibitor [human]) Resulted in Improved Health-Related Quality of Life Outcomes Compared to Acute Therapy with C1 Inhibitor While On Placebo [prnewswire.com]
- 12. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Donasine (Donidalorsen) Performance in Hereditary Angioedema: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381542#benchmarking-donasine-s-performance-against-standard-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com